molecular formula C5H6N2O3S B3136425 (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid CAS No. 41679-36-1

(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid

Katalognummer B3136425
CAS-Nummer: 41679-36-1
Molekulargewicht: 174.18 g/mol
InChI-Schlüssel: SFTCZYKYHDNYHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid”, also known as OTAA, is a molecule with a molecular formula of C5H6N2O3S. It is a solid substance .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which are structurally related compounds, has been described . Another study reported the preparation of aryl thiosemicarbazones from the reaction of aromatic aldehyde or ketone with thiosemicarbazide, followed by cyclization with ethylchloroacetate .


Molecular Structure Analysis

The molecular structure of “(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid” can be represented by the InChI code: 1S/C5H6N2O3S/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h2,5H,1,3-4H2, (H,9,14) (H,11,12) .


Physical And Chemical Properties Analysis

“(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid” is a solid substance . It has a molecular weight of 174.18 g/mol.

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid and its structurally related compounds have been investigated for their aldose reductase inhibitory activity, which is significant in treating diabetic complications. A study found that these compounds were potent inhibitors of aldose reductase, with some derivatives being more effective than epalrestat, a clinically used inhibitor. The research also explored structure-activity relationships to further enhance inhibition efficacy and selectivity (Kučerová-Chlupáčová et al., 2020).

Antifungal Activity

Some derivatives of (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid have been prepared as potential antifungal agents. Studies on these compounds' lipophilicity and antifungal effects against selected fungal species have been conducted, with certain derivatives showing strong inhibitory effects on fungi like Candida tropicalis and Candida krusei (Doležel et al., 2009).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of rhodanine-3-acetic acid derivatives, closely related to (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid. These studies showed significant activity against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The research identified several structure-activity relationships that could aid in developing new antimicrobial agents (Krátký et al., 2017).

Enzymatic Reaction Studies

In Burkholderia sp. HME13, a novel enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid was identified, highlighting the compound's potential role in enzymatic reactions. This enzyme's discovery adds to the understanding of biochemical pathways involving similar compounds (Muramatsu et al., 2020).

Synthesis and Evaluation of Derivatives

Various studies have focused on synthesizing and evaluating derivatives of (5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid for different biological activities, including anticancer and antiangiogenic effects. These investigations provide insights into the structural requirements for biological activity and open avenues for developing new therapeutic agents (Chandrappa et al., 2010).

Eigenschaften

IUPAC Name

2-(5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTCZYKYHDNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=S)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401162
Record name ST091114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid

CAS RN

41679-36-1
Record name NSC79150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST091114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Reactant of Route 2
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Reactant of Route 3
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Reactant of Route 4
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Reactant of Route 5
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid
Reactant of Route 6
(5-Oxo-2-thioxoimidazolidin-4-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.